molecular formula C9H8N2 B3004409 4-Methyl-2,7-naphthyridine CAS No. 288141-01-5

4-Methyl-2,7-naphthyridine

Cat. No.: B3004409
CAS No.: 288141-01-5
M. Wt: 144.177
InChI Key: ZOUQPHQOJNSPAH-UHFFFAOYSA-N
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Description

4-Methyl-2,7-naphthyridine is a natural product found in Antirrhinum majus with data available.

Scientific Research Applications

Synthesis and Chemistry

  • Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines undergo regioselective homolytic substitutions, forming derivatives that are potential building blocks for synthesizing pyridoacridine alkaloids (Plodek, Raeder, & Bracher, 2012).
  • Synthesis of Tetrahydro-1,6-naphthyridine Derivatives : Chemical modification of pyridine derivatives leads to the synthesis of tetrahydro-1,6-naphthyridine methyl homologs, highlighting the versatility in compound synthesis (Shiozawa et al., 1984).
  • Fluorescent Properties : Alkylation of 4-methyl-[1,8]-naphthyridine in specific positions results in highly fluorescent compounds, useful in probing interactions with nucleic acids (Hoock, Reichert, & Schmidtke, 1999).

Reactivity and Derivatives

  • Reactivity with Amines : The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under various conditions results in mono- and di-amino-substituted derivatives, demonstrating diverse chemical reactivities (Sirakanyan et al., 2014).
  • Synthesis of 3-Methyl-2,7-Naphthyridine Derivatives : A synthetic route to 3-methyl-2,7-naphthyridine derivatives emphasizes their potential in pharmacological studies and exploration of structure-activity relationships (Barbu & Cuiban, 2000).
  • Antiarrhythmic Activity : The development of 7-benzyl(ethyl)-1-hydroxy-4-carbamoyl-3-oxo-5, 6-dihydro-8H-2,7-naphthyridines and their potential antiarrhythmic properties illustrate the medicinal chemistry applications (Paronikyan et al., 1996).

Theoretical and Structural Studies

  • Hydrogen Bonds and Tautomerism : Analysis of hydrogen bonds and tautomerism in naphthyridine derivatives, providing insight into secondary interactions and electron density, critical for understanding molecular behavior (Alvarez-Rúa et al., 2004).

Metal Complexes and Catalysis

  • Metal Carbonyl Complexes : Study of complexes containing naphthyridine derivatives with Group VIb metals, revealing the unique ability of these compounds to act as mono- and bidentate ligands (Reed & Hendricker, 1972).
  • Modeling Non-Heme Diiron Cores : The synthesis of diiron(II) complexes using naphthyridine-based ligands for modeling the features of non-heme diiron cores in O2-activating enzymes, highlighting their relevance in bioinorganic chemistry (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-[1,8]naphthyridine, indicates that it is harmful if swallowed and causes serious eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Properties

IUPAC Name

4-methyl-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQPHQOJNSPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288141-01-5
Record name 4-methyl-2,7-naphthyridine
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